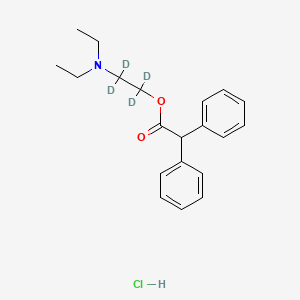
5-Acetoxymatairesinoldimethylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxymatairesinoldimethylether is a chemical compound with the molecular formula C24H28O8. It is a derivative of matairesinol, a lignan found in various plants. This compound is known for its potential biological activities and has been studied for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymatairesinoldimethylether typically involves the acetylation of matairesinol. The process begins with the extraction of matairesinol from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction of matairesinol from plant materials, followed by its chemical modification. The process is optimized for high yield and purity, and may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymatairesinoldimethylether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of various industrial products, including pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Acetoxymatairesinoldimethylether involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation. It may interact with specific enzymes and receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Matairesinol: The parent compound from which 5-Acetoxymatairesinoldimethylether is derived.
Secoisolariciresinol: Another lignan with similar biological activities.
Pinoresinol: A lignan with antioxidant properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities. Its acetoxy and dimethylether groups contribute to its unique properties, differentiating it from other lignans.
Properties
Molecular Formula |
C24H28O8 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(R)-(3,4-dimethoxyphenyl)-[(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate |
InChI |
InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18-,23+/m1/s1 |
InChI Key |
CJBJCEARMFPRTA-PNCHPQGNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
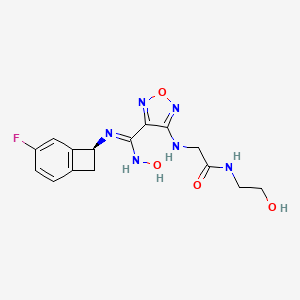

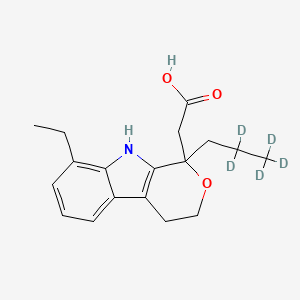
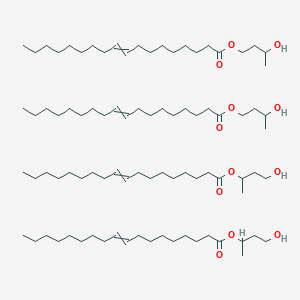
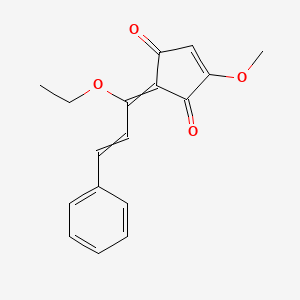
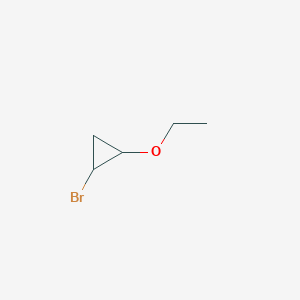
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
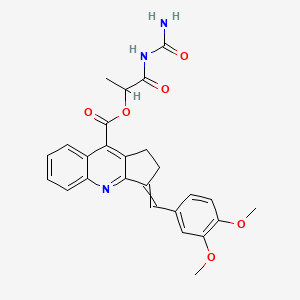
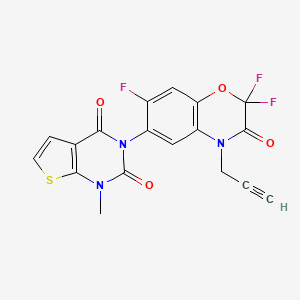


![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
